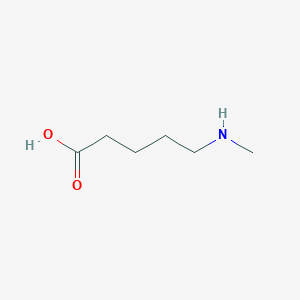

5-(Methylamino)pentanoic acid

Description

Historical Perspectives in Amino Acid Chemistry and Related Compounds

The journey into the world of amino acids began in the early 19th century. In 1806, French chemists Louis-Nicolas Vauquelin and Pierre Jean Robiquet isolated asparagine from asparagus, marking the discovery of the first amino acid. This was followed by the discovery of cystine in 1810, and glycine (B1666218) and leucine (B10760876) in 1820. It wasn't until 1935 that the last of the 20 common amino acids, threonine, was identified by William Cumming Rose. A pivotal moment in understanding the role of amino acids came in 1902 when Emil Fischer and Franz Hofmeister independently proposed that proteins are linear polymers of amino acids linked by what Fischer termed "peptide" bonds.

The term "amino acid" itself was first used in the English language in 1898, derived from the German "Aminosäure". These organic compounds are characterized by the presence of both an amino group and a carboxylic acid group. Their classification extends beyond the 22 proteinogenic amino acids found in the genetic code to over 500 naturally occurring amino acids, which are categorized based on the location of the functional groups (α-, β-, γ-amino acids, etc.), polarity, and side-chain characteristics.

Significance of N-Methylated Amino Acids in Biochemical Systems

N-methylated amino acids, a class of modified amino acids, are of significant interest in biochemical and pharmaceutical research. N-methylation, the addition of a methyl group to the nitrogen atom of the amino group, can profoundly alter the properties of an amino acid or a peptide in which it is incorporated. nih.gov This modification can enhance a peptide's resistance to enzymatic degradation by proteases, thereby increasing its stability and half-life in biological systems. nih.gov

Furthermore, N-methylation can influence the conformation of peptides, sometimes leading to enhanced biological activity or altered receptor selectivity. It has been shown to improve the pharmacokinetic properties of peptide-based drugs, including their bioavailability. nih.gov The introduction of N-methylated amino acids is a strategy employed to create modified peptides with specific, desirable characteristics for studying protein function and for the development of new therapeutic agents. smolecule.com

Scope and Research Objectives for 5-(Methylamino)pentanoic Acid

This compound is a derivative of pentanoic acid, featuring a methylamino group at the fifth carbon. smolecule.com As an N-methylated amino acid, it holds potential for various research applications. The primary objectives in the study of this compound include elucidating its chemical properties, developing efficient synthesis methods, and exploring its potential applications in fields such as neuropharmacology and biochemical research. smolecule.com Investigations may focus on its interactions with biological targets like neurotransmitter receptors and its potential to modulate metabolic pathways involving amino acids. smolecule.com The unique structural features of this compound, stemming from its methyl substitution, make it a compelling subject for research aimed at developing novel compounds with specific pharmacological profiles. smolecule.com

Chemical and Physical Properties of this compound

The fundamental properties of a chemical compound are crucial for its application in research and development. Below is a table summarizing the known chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C6H13NO2 | smolecule.com |

| Molecular Weight | 131.17 g/mol | smolecule.com |

| IUPAC Name | This compound | smolecule.com |

| CAS Number | 21382-30-9 | smolecule.com |

| Appearance | White crystalline powder | smolecule.com |

| Solubility | Soluble in water | smolecule.com |

| Boiling Point | 277.8°C | smolecule.com |

| Flash Point | 121.8°C | smolecule.com |

| Density | ~1.082 g/cm³ | smolecule.com |

Synthesis Methods for this compound

Several synthetic routes have been explored for the preparation of this compound. These methods are essential for obtaining the compound for further study and potential applications.

| Synthesis Method | Description |

| Direct Amination of Pentanoic Acid | This method involves the reaction of pentanoic acid with methylamine (B109427) under either acidic or basic conditions to yield this compound. smolecule.com |

| Reductive Amination | Starting from a suitable aldehyde or ketone precursor, reductive amination with methylamine can be employed to synthesize the target compound. smolecule.com |

| Chemical Modification of Related Compounds | Existing amino acids or their derivatives can be chemically modified through methylation to produce this compound. smolecule.com |

| Oxazolidinone-Based Enantioselective Synthesis | Chiral oxazolidinones can be used as templates to construct enantiomerically pure derivatives of this compound. This involves the condensation of a β-amino alcohol with a pentanoic acid backbone, followed by cyclization. smolecule.com |

| Schotten-Baumann Acylation for N-Protected Precursors | The Schotten-Baumann reaction can be used to synthesize N-protected derivatives. For instance, the benzoylation of this compound in dichloromethane (B109758) with sodium hydroxide (B78521) can yield the N-benzoyl derivative with high efficiency. smolecule.com |

Research Applications of this compound

The unique structure of this compound lends itself to several areas of scientific investigation.

| Research Area | Application | Description | Source |

| Pharmaceuticals | Drug Development | Due to its structural similarity to naturally occurring amino acids, it is a candidate for the development of new drugs, with a particular focus on neuropharmacology. smolecule.com | |

| Biochemical Research | Biochemical Probe | It can be used as a tool to investigate metabolic pathways that involve amino acids. smolecule.com | |

| Peptide Synthesis | Modified Peptides | The compound can be incorporated into peptide chains to create modified peptides with specific properties for studying protein function or for developing novel therapeutics. smolecule.com | |

| Radiopharmaceuticals | PET Imaging | When radiolabeled with isotopes such as carbon-11 (B1219553) or fluorine-18, derivatives of this compound can serve as radiotracers for Positron Emission Tomography (PET) imaging to visualize biological processes. smolecule.com |

Structure

3D Structure

Properties

IUPAC Name |

5-(methylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-7-5-3-2-4-6(8)9/h7H,2-5H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMVZMERLBCRJAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470226 | |

| Record name | 5-methylaminopentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21382-30-9 | |

| Record name | 5-methylaminopentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 5-(Methylamino)pentanoic Acid

The preparation of this compound can be achieved through several established synthetic routes, each with its own advantages and applications. These methods can be broadly categorized into direct synthetic approaches and auxiliary-mediated enantioselective syntheses.

Direct Synthetic Routes

Direct methods for the synthesis of this compound typically involve the formation of the methylamino group on a pre-existing pentanoic acid backbone or the construction of the carbon chain from a precursor already containing the methylamino moiety.

One common approach is the hydrolysis of 1-methylpiperidin-2-one (B1584548) . This method involves the ring-opening of the cyclic amide (lactam) under acidic conditions. Typically, the reaction is carried out by heating 1-methylpiperidin-2-one with a strong acid, such as concentrated hydrochloric acid, in a sealed tube. psu.edu The high temperature and pressure facilitate the cleavage of the amide bond, followed by protonation to yield the hydrochloride salt of this compound. psu.edu

Another widely used direct method is the nucleophilic substitution of a suitable pentanoic acid derivative . A common precursor is an ester of 5-halopentanoic acid, for example, ethyl 5-bromopentanoate. This electrophilic substrate is then treated with methylamine (B109427), which acts as the nucleophile, to displace the halide and form the corresponding 5-(methylamino)pentanoate ester. Subsequent hydrolysis of the ester group under acidic or basic conditions yields the final product.

Reductive amination also provides a viable pathway. This can start from a precursor containing a carbonyl group at the 5-position of the pentanoic acid chain. Reaction with methylamine forms an intermediate imine or enamine, which is then reduced in situ to the secondary amine. smolecule.com A related approach involves the reductive amination of 5-aminopentanoic acid with formaldehyde. smolecule.com The use of a mild reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) is often preferred to minimize over-alkylation to the tertiary amine. smolecule.com

| Direct Synthetic Route | Starting Material | Key Reagents | Typical Conditions | Reference(s) |

| Lactam Hydrolysis | 1-Methylpiperidin-2-one | Concentrated HCl | High temperature (e.g., 130°C), sealed tube | psu.edu |

| Nucleophilic Substitution | Ethyl 5-bromopentanoate | Methylamine | - | |

| Reductive Amination | 5-Oxopentanoic acid derivative | Methylamine, Reducing agent | - | smolecule.com |

| Reductive Amination | 5-Aminopentanoic acid | Formaldehyde, NaBH(OAc)₃ | DCE, 0°C to room temperature | smolecule.com |

Auxiliary-Mediated Enantioselective Synthesis

The synthesis of enantiomerically pure forms of this compound is crucial for many of its applications, particularly in pharmacology and biochemistry. Chiral auxiliaries are often employed to control the stereochemistry during the synthesis.

Oxazolidinone auxiliaries , pioneered by Evans, are effective for the asymmetric synthesis of amino acids. In the context of this compound, a chiral oxazolidinone can be acylated with a suitable pentanoic acid derivative. The chiral auxiliary then directs the stereoselective alkylation or amination at the α-position. For instance, (R)-5-(methylamino)pentanoic acid has been synthesized by treating (S)-4-(hydroxymethyl)oxazolidin-2-one with ethyl pent-4-enoate (B1234886) under Mitsunobu conditions. smolecule.com The auxiliary directs the stereochemistry, and its subsequent removal by hydrolysis affords the desired enantiomer with high enantiomeric excess. smolecule.com

Pseudoephedrine and its analog, pseudoephenamine , serve as practical chiral auxiliaries for the asymmetric alkylation of glycine (B1666218) enolates. smolecule.comnih.gov For the synthesis of this compound, a pseudoephenamine-glycine Schiff base can be alkylated with a 4-halopentanoic acid derivative. smolecule.com The chiral auxiliary induces diastereoselectivity, and upon removal, yields the enantiomerically enriched amino acid. smolecule.comnih.gov Pseudoephenamine is noted for providing high diastereoselectivities, especially in the formation of quaternary carbon centers. nih.govscispace.com

| Chiral Auxiliary | General Approach | Key Features | Reference(s) |

| Oxazolidinones | Acylation of the auxiliary followed by stereoselective reaction. | High diastereoselectivity, well-established methods. | smolecule.com |

| Pseudoephenamine | Alkylation of a pseudoephenamine-glycine Schiff base. | High diastereoselectivity, crystalline derivatives, auxiliary is readily cleaved. | smolecule.comnih.govscispace.com |

Synthesis of Analogs and Derivatives of this compound

The synthesis of analogs and derivatives of this compound is essential for probing its biological mechanisms, modulating its physicochemical properties, and developing new chemical entities with specific functions.

Derivatization Strategies for Functionalization

The presence of both a carboxylic acid and a secondary amine allows for a wide range of derivatization reactions.

N-Acylation is a common strategy to modify the amine group. The use of protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) group is prevalent in peptide synthesis. broadpharm.comwuxiapptec.comcusabio.comsigmaaldrich.com Fmoc-protected this compound can be prepared and used as a building block in solid-phase peptide synthesis. broadpharm.comtandfonline.com The Fmoc group is stable under acidic and neutral conditions but can be readily removed with a base like piperidine. Other acyl groups, such as benzoyl or acetyl, can be introduced using methods like the Schotten-Baumann reaction, which involves reacting the amine with an acid chloride under biphasic conditions. smolecule.com

Esterification of the carboxylic acid group is another common derivatization. This can be achieved by reacting the acid with an alcohol under acidic catalysis or by using coupling agents. Ester derivatives can act as prodrugs or intermediates for further chemical transformations. vulcanchem.com

Amide formation at the carboxylic acid terminus can be accomplished by coupling with primary or secondary amines using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC). libretexts.org This allows for the attachment of various molecular fragments to the pentanoic acid backbone.

Synthesis of Structural Analogs for Mechanistic Probing

The synthesis of structural analogs with systematic variations in the molecule's structure is a powerful tool for understanding structure-activity relationships (SAR) and probing interactions with biological targets.

Side-chain modifications are a common strategy. For instance, analogs with different alkyl or aryl groups on the nitrogen atom can be synthesized to investigate the influence of steric and electronic factors on biological activity. The synthesis of 5-(dimethylamino)pentanoic acid has been reported, which involves the reaction of pentanoic acid or its derivatives with dimethylamine.

Heterocyclic analogs can be prepared to introduce conformational constraints or new interaction points. For example, the core structure of this compound can be incorporated into more complex heterocyclic systems. A divergent approach to the synthesis of 2-aryl-5-(methylamino)pentanoic acid has been reported. thieme-connect.de

Bioisosteric replacement of the carboxylic acid or the amine group can also provide valuable mechanistic insights. For instance, the carboxylic acid could be replaced with a tetrazole or a phosphonic acid to mimic the acidic properties while altering other molecular features.

| Analog/Derivative Type | Synthetic Strategy | Purpose/Application | Reference(s) |

| N-Acyl Derivatives (e.g., Fmoc) | Reaction with acylating agents (e.g., Fmoc-Cl) | Peptide synthesis, temporary protection | broadpharm.comwuxiapptec.comcusabio.comsigmaaldrich.com |

| Esters | Acid-catalyzed esterification or use of coupling agents | Prodrugs, synthetic intermediates | vulcanchem.com |

| Amides | Coupling with amines using DCC, EDC, etc. | Introduction of diverse functionalities | libretexts.org |

| N-Alkylated Analogs | Reductive amination or alkylation of the primary amine precursor | Probing steric and electronic effects | |

| Heterocyclic Analogs | Multi-step synthesis involving cyclization reactions | Conformational restriction, introducing new binding motifs | thieme-connect.de |

Chemical Reactivity and Transformation Mechanisms

The chemical reactivity of this compound is dictated by its constituent functional groups. The carboxylic acid can undergo reactions typical of its class, while the secondary amine provides a site for nucleophilic and basic reactions.

The carboxylic acid group can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The mechanism involves the initial deprotonation of the acidic proton, followed by nucleophilic attack of the hydride on the carbonyl carbon. libretexts.org It can also be converted to acid chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then serve as activated intermediates for the synthesis of esters and amides. psu.edu

The methylamino group can undergo oxidation, although this can lead to a mixture of products. It can also participate in nucleophilic substitution reactions, for example, with alkyl halides, to form tertiary amines or quaternary ammonium (B1175870) salts.

The interplay between the two functional groups can lead to intramolecular reactions . For example, under certain conditions, intramolecular cyclization could occur to form a seven-membered lactam, although this is generally less favorable than the formation of five- or six-membered rings.

The presence of both an acidic and a basic center means that the molecule exists as a zwitterion at its isoelectric point. The pH of the reaction medium is therefore a critical parameter in controlling its reactivity, as it determines the protonation state of the functional groups and thus their nucleophilicity and electrophilicity.

Oxidation Reactions

The oxidation of this compound can target either the carbon backbone or the methylamino group, depending on the reagents and conditions employed. The secondary amine is susceptible to oxidation, which can lead to various products. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can potentially cleave the molecule or lead to more complex product mixtures. Milder and more controlled oxidation methods are often preferred in synthetic applications. For instance, the oxidation of similar amino compounds has been achieved using reagents like hydrogen peroxide or through catalytic processes. researchgate.netgoogle.com The oxidation of the hydrocarbon chain could theoretically yield keto-derivatives, while oxidation at the nitrogen could form nitrones or other nitrogen oxides, though specific studies on this compound are not extensively detailed in publicly available literature. The presence of the electron-donating amino group can influence the regioselectivity of the oxidation on the alkane chain. smolecule.com

Table 1: Summary of Potential Oxidation Reactions

| Oxidizing Agent | Potential Product(s) | Notes |

|---|---|---|

| Potassium permanganate (KMnO₄) | Carboxylic acids, ketones, or cleavage products | A strong, often non-selective oxidizing agent. |

| Chromium trioxide (CrO₃) | Carboxylic acids or ketones | A strong oxidizing agent, typically used in acidic conditions. |

| Hydrogen Peroxide (H₂O₂) | N-oxides or other oxidized nitrogen species | Can provide milder oxidation, particularly at the nitrogen center. researchgate.net |

Reduction Reactions

The primary site for reduction in this compound is the carboxylic acid group. This functional group can be reduced to a primary alcohol, yielding 5-(methylamino)pentan-1-ol. This transformation requires strong reducing agents, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose. smolecule.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids directly but can do so if the acid is first converted to a more reactive derivative, such as an ester. The resulting amino alcohol is a valuable synthetic intermediate for creating new bifunctional molecules. Additionally, catalytic reduction methods, such as using ruthenium catalysts, have been effectively employed for the reduction of amide groups in amino acid derivatives, suggesting potential applicability for derivatives of this compound. rsc.org

Table 2: Summary of Reduction Reactions

| Reducing Agent | Functional Group Targeted | Product |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Carboxylic acid | 5-(Methylamino)pentan-1-ol |

| Sodium borohydride (NaBH₄) | Carboxylic acid (as ester) | 5-(Methylamino)pentan-1-ol |

Substitution Reactions

Substitution reactions for this compound primarily involve the secondary amine, which acts as a nucleophile. One of the most common and important reactions is acylation, where an acyl group is added to the nitrogen atom. The Schotten-Baumann reaction, for example, involves the acylation of the amine with an acid chloride (like benzoyl chloride or acetyl chloride) under basic conditions to form a stable N-acyl derivative. smolecule.com This reaction is often used to protect the amino group during subsequent chemical transformations on the carboxylic acid moiety. smolecule.com

The nitrogen can also undergo alkylation. Furthermore, the amino group can participate in substitution reactions where it is targeted by reagents such as sulfonyl chlorides, leading to the formation of sulfonamides. These reactions allow for the modification of the compound's properties and its incorporation into more complex structures.

Table 3: Summary of Substitution Reactions

| Reagent Type | Reaction Type | Product |

|---|---|---|

| Acid Chlorides (e.g., Benzoyl chloride) | N-Acylation (Schotten-Baumann) | N-Benzoyl-5-(methylamino)pentanoic acid |

| Sulfonyl Chlorides | N-Sulfonylation | N-Sulfonyl-5-(methylamino)pentanoic acid |

Other Characteristic Reactions of Aminopentanoic Acids

As a bifunctional molecule, this compound can undergo several other characteristic reactions typical of amino acids.

Intramolecular Cyclization (Lactamization): 5-Aminopentanoic acids are well-known to undergo intramolecular condensation to form a six-membered cyclic amide, known as a lactam. vaia.com In the case of this compound, this reaction would yield 1-methylpiperidin-2-one. This cyclization can be promoted by activating the carboxylic acid with reagents like dicyclohexylcarbodiimide (DCC) or by heating. vaia.com The formation of this stable six-membered ring is a thermodynamically favorable process.

Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form the corresponding ester. smolecule.com This is a standard reaction for protecting the carboxyl group or for creating derivatives with altered solubility and reactivity.

Amide Bond Formation: Beyond intramolecular cyclization, the carboxylic acid can react with external amines to form amides. smolecule.com This reaction is the basis for incorporating the molecule into peptide chains, making it a building block in peptide synthesis. chemicalbook.comcymitquimica.com Coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often used to facilitate this reaction. chemicalbook.com

Table 4: Summary of Other Characteristic Reactions

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Intramolecular Cyclization | Heat or DCC | 1-Methylpiperidin-2-one |

| Esterification | Alcohol, Acid Catalyst | This compound ester |

Biosynthesis, Metabolic Pathways, and Biological Origins

Endogenous Formation and Metabolic Fate

The presence of 5-aminopentanoic acid in biological systems is a result of both internal metabolic processes and the activity of microorganisms.

5-Aminopentanoic acid is recognized as a human metabolite, having been identified in various tissues and biofluids. nih.govnih.gov It is a naturally occurring delta-amino acid that has been detected in organisms including Homo sapiens. nih.gov Research has shown its presence in human saliva, with concentrations tending to be higher in individuals with chronic periodontitis, which is often linked to bacterial activity and the breakdown of salivary proteins. targetmol.combasys2.ca

Elevated levels of 5-aminopentanoic acid in bodily fluids can be an indicator of bacterial overgrowth or tissue necrosis. targetmol.combasys2.ca Furthermore, disruptions in the metabolic pathway of lysine (B10760008), which leads to the formation of 5-aminopentanoic acid, have been associated with the early development of cardiomyocyte hypertrophy in pressure-overloaded rats, suggesting a role for this metabolite in cardiovascular health. nih.gov Within human cells, 5-aminopentanoic acid has been located in the cytoplasm and the liver. nih.gov

A significant source of 5-aminopentanoic acid in the body is the catabolic activity of bacteria, particularly within the gut and oral microflora. targetmol.combasys2.ca Various bacterial species are capable of breaking down the amino acid lysine to produce 5-aminopentanoic acid. targetmol.combasys2.cafrontiersin.org For instance, studies on Pseudomonas aeruginosa have identified the lysine degradation pathway as a key metabolic route, with 5-aminopentanoic acid being one of the intermediates. nih.gov Similarly, Pseudomonas putida is known to catabolize L-lysine through the δ-aminovalerate (5-aminopentanoate) pathway to obtain carbon and nitrogen. hmdb.caresearchgate.net

The process of fermentation can also lead to the production of 5-aminopentanoic acid. In a study involving the fermentation of a mixed substrate of corn and soybean by-products, a persistent increase in 5-aminopentanoic acid was observed, which was attributed to the bacterial catabolism of lysine. frontiersin.org This highlights the role of microbial ecosystems in generating this compound.

The primary biosynthetic route for 5-aminopentanoic acid is through the degradation of L-lysine, an essential amino acid. targetmol.combasys2.ca This metabolic pathway is a multi-step process that has been characterized in both mammals and bacteria. The pathway generally proceeds as follows: L-lysine is first converted to cadaverine (B124047), which is then transformed into the intermediate 1-piperideine (B1218934). targetmol.combasys2.ca Subsequently, 1-piperideine is converted into 5-aminopentanoic acid. targetmol.combasys2.ca

In certain bacteria like Pseudomonas putida, the metabolism of lysine involves two distinct branches that ultimately converge to form 5-aminovaleric acid. researchgate.net An alternative pathway observed in some microorganisms involves the conversion of L-lysine to 5-aminopentanamide, which is then hydrolyzed to yield 5-aminopentanoate. hmdb.ca Furthermore, metabolic engineering has enabled the development of recombinant E. coli capable of producing 5-aminopentanoate from lysine through various engineered pathways. google.com

| Precursor | Intermediate | Final Product (inferred) |

| L-Lysine | Cadaverine, 1-Piperideine | 5-Aminopentanoic acid |

| L-Lysine | 5-Aminopentanamide | 5-Aminopentanoic acid |

| L-Lysine | N6-acetyl-L-lysine, 6-acetamido-2-oxohexanoate, 5-acetamidopentanoate | 5-Aminopentanoic acid |

This table outlines the key precursors and intermediates in the major lysine degradation pathways leading to the formation of 5-aminopentanoic acid.

Enzymatic Mechanisms in Biosynthesis

The synthesis of 5-(Methylamino)pentanoic acid from 5-aminopentanoic acid involves specific enzymatic reactions, primarily methylation.

The conversion of 5-aminopentanoic acid to this compound would theoretically be catalyzed by a class of enzymes known as methyltransferases. creative-proteomics.comfrontiersin.org These enzymes facilitate the transfer of a methyl group from a donor molecule, universally S-adenosylmethionine (SAM), to a specific amino acid residue. creative-proteomics.comcreative-proteomics.com

In biological systems, protein methylation is a common post-translational modification that occurs on amino acids such as lysine and arginine. creative-proteomics.comcnio.es This process is critical for regulating a wide array of cellular functions, including gene expression, DNA repair, and cell signaling. creative-proteomics.com The enzymes responsible, protein methyltransferases, add methyl groups, while demethylases remove them, allowing for precise control over protein activity. creative-proteomics.comfrontiersin.org While a specific methyltransferase for 5-aminopentanoic acid has not been explicitly identified, the general mechanism of amino acid methylation provides a strong basis for its potential enzymatic synthesis.

The biosynthesis of 5-aminopentanoic acid, the direct precursor to this compound, relies on specific precursor molecules and intermediates derived from lysine degradation. Cadaverine, a diamine produced from the decarboxylation of lysine, is a key precursor. targetmol.combasys2.ca

Experimental studies have demonstrated the metabolic conversion of cadaverine into 5-aminopentanoic acid. nih.gov In these studies, which utilized mouse liver supernatants, 1-piperideine was identified as a crucial intermediate in this conversion. nih.govebi.ac.uk Further research has shown that when 1-piperideine is injected into mice, it is taken up by the brain and oxidized to form 5-aminopentanoic acid. ebi.ac.uknih.gov This confirms the role of both cadaverine and 1-piperideine as essential intermediates in the endogenous production of 5-aminopentanoic acid.

| Precursor/Intermediate | Role in Biosynthesis of 5-Aminopentanoic Acid |

| Cadaverine | A primary precursor derived from the decarboxylation of L-lysine. targetmol.combasys2.ca |

| 1-Piperideine | A cyclic imine that acts as a direct intermediate in the conversion of cadaverine to 5-aminopentanoic acid. nih.govebi.ac.uk |

This table details the roles of cadaverine and 1-piperideine in the biosynthetic pathway of 5-aminopentanoic acid.

Occurrence in Natural Products and Biological Systems

The natural occurrence of this compound is not extensively documented. However, insights into its formation and presence in biological systems can be drawn from the metabolic pathways of its precursor, 5-aminopentanoic acid.

Role in Natural Product Biosynthesis

Currently, there is limited direct evidence in scientific literature detailing the incorporation of this compound as a building block in the biosynthesis of major natural products. This is in contrast to other structurally related N-methylated amino acids, such as 3,4-dimethyl-2-(methylamino)pentanoic acid, which is a known component of complex natural products like etamycins, triostins, and echinomycins. sorbonne-universite.frthieme-connect.com The synthesis of these complex molecules often involves specialized enzymatic machinery capable of incorporating rare and modified amino acids. While the direct role of this compound is not yet established, its structural similarity to other biologically active amino acids suggests potential for its involvement in peptide synthesis or as a component in yet-to-be-discovered natural products. smolecule.com

Distribution in Specific Organisms (inferred from 5-aminopentanoic acid)

The distribution of this compound in nature can be inferred from the known occurrence of its immediate precursor, 5-aminopentanoic acid (also known as 5-aminovaleric acid or δ-aminovaleric acid), and the presence of N-methyltransferase enzymes that could catalyze its formation.

Biosynthesis of the Precursor: 5-Aminopentanoic Acid

5-Aminopentanoic acid is a metabolite found in a variety of organisms, from bacteria to mammals, and is primarily a product of lysine degradation. hmdb.catargetmol.com Several metabolic pathways can lead to its formation:

From L-Lysine via Cadaverine: In one common pathway, L-lysine is first decarboxylated to form cadaverine. Cadaverine is then metabolized to 1-piperideine, which is subsequently converted to 5-aminopentanoic acid. hmdb.canih.govebi.ac.uk This pathway has been identified in mouse liver and brain tissues. nih.govebi.ac.uk

From D-Proline: Certain bacteria, particularly species of Clostridium, can produce 5-aminopentanoic acid from the reduction of D-proline as part of the Stickland reaction, a process where one amino acid is oxidized to provide energy for the reduction of another. asm.org

From L-Lysine in Pseudomonas: The soil bacterium Pseudomonas putida utilizes L-lysine from its environment, such as in plant root exudates, and degrades it to 5-aminopentanoic acid, which is then further metabolized to glutaric acid. ebi.ac.ukfoodb.cagoogle.com

Inferred Distribution of this compound

The final step in the biosynthesis of this compound would involve the N-methylation of the primary amine group of 5-aminopentanoic acid. This reaction is catalyzed by a class of enzymes known as N-methyltransferases, which use a methyl donor, typically S-adenosyl-L-methionine (SAM).

Therefore, it can be inferred that this compound may be present in organisms that both produce 5-aminopentanoic acid and possess the necessary N-methyltransferase enzymes. sochob.cl

Known Distribution of 5-Aminopentanoic Acid:

Clostridium species: Several species of Clostridium, such as Clostridium bifermentans and Clostridium aminovalericum, are known to produce 5-aminopentanoic acid. nih.govnih.gov Clostridium difficile can convert proline to 5-aminovalerate. asm.org

Pseudomonas species: Pseudomonas putida is well-studied for its ability to metabolize lysine into 5-aminopentanoic acid. ebi.ac.ukgoogle.com

Human Gut Microbiota: 5-Aminopentanoic acid is produced by various bacteria in the human gut. nih.govjmicrobiol.or.kr For instance, Fusobacterium mortiferum, a gut bacterium, produces 5-aminovaleric acid. tandfonline.com Its presence in biofluids can sometimes indicate bacterial overgrowth. hmdb.ca

Mammals: 5-Aminopentanoic acid has been detected as a normal human metabolite in saliva and blood. hmdb.canih.govmedchemexpress.com It is formed endogenously from lysine degradation and can also originate from the gut microbiome. hmdb.catargetmol.com

Given the wide distribution of 5-aminopentanoic acid and the ubiquitous nature of methyltransferase enzymes in biological systems, it is plausible that this compound exists as a minor metabolite in a range of organisms, although its specific detection and quantification in natural sources remain a subject for future research.

Data Tables

Table 1: Biosynthetic Pathways of 5-Aminopentanoic Acid (Precursor)

| Starting Material | Key Intermediates | Organism(s) |

| L-Lysine | Cadaverine, 1-Piperideine | Mammals (e.g., Mouse), Bacteria hmdb.canih.govebi.ac.uk |

| D-Proline | - | Clostridium species asm.org |

| L-Lysine | 6-Amino-2-oxohexanoate, 5-Oxopentanoate | Pseudomonas putida google.com |

Table 2: Documented Occurrence of 5-Aminopentanoic Acid

| Organism/System | Location/Context | Significance |

| Clostridium species | Anaerobic environments | Metabolic product nih.govnih.gov |

| Pseudomonas putida | Soil, Plant Rhizosphere | Lysine catabolism ebi.ac.ukfoodb.ca |

| Human Gut Microbiota | Intestines | Product of microbial metabolism jmicrobiol.or.krtandfonline.com |

| Humans | Saliva, Blood | Endogenous and microbial metabolite hmdb.camedchemexpress.com |

| Mouse | Brain, Liver | Endogenous metabolite from cadaverine nih.gov |

Molecular Interactions and Biochemical Mechanisms of Action

Interaction with Biological Macromolecules

As a derivative of pentanoic acid, 5-(Methylamino)pentanoic acid is believed to interact with specific enzymes and receptors involved in metabolic regulation. Its potential as a modulator of biological function stems from these interactions.

While direct studies on this compound's interaction with specific enzymes are not extensively detailed in the available literature, its structural characteristics suggest potential binding and modulation of enzyme activity. The presence of the methylamino group is a key feature that can influence its binding properties. For instance, N-methylated amino acids have been studied in the context of amino acid transport systems, which are crucial for the cellular uptake of various substrates, including enzyme inhibitors. One study found that the N-methylated amino acid, α-(methylamino)isobutyric acid (MeAIB), did not significantly inhibit the amino acid transport system B(0,+), which is known to transport nitric oxide synthase (NOS) inhibitors. jci.org This suggests that N-methylation can be a critical determinant for interaction with certain protein targets.

Compounds with similar pentanoic acid backbones are known to interact with various enzymes. For example, derivatives of the related compound 2-amino-5-guanidinopentanoic acid have been synthesized and evaluated as inhibitors of Dimethylarginine dimethylaminohydrolase (DDAH), an enzyme that plays a key role in regulating nitric oxide concentrations. rsc.org The inhibitory potential of these analogs is often modulated by modifications to the side chain. rsc.org

Table 1: Enzyme Interaction Data for Compounds Structurally Related to this compound

| Compound/Class | Enzyme/Transport System | Observed Interaction | Source |

|---|---|---|---|

| α-(Methylamino)isobutyric acid (MeAIB) | Amino Acid Transport System B(0,+) | No significant inhibition of glycine (B1666218) transport. | jci.org |

| Arginine Analogs (e.g., L-257) | Dimethylarginine dimethylaminohydrolase (DDAH-1) | Inhibition; Ki value of 13 µM for L-257. | rsc.org |

| 5-Aminopentanoic acid | 4-aminobutyrate:2-oxoglutarate aminotransferase | Acts as an in vivo substrate. | hmdb.caevitachem.com |

The structural features of this compound suggest it may interact with various receptors. The methylamino group is thought to enhance its binding to amine-sensitive receptors. This hypothesis is supported by research on structurally analogous compounds. For example, 5-[N-(1'-phenylcyclohexyl)amino]pentanoic acid, which also features a pentanoic acid chain with an amino group substitution, shows high affinity for the phencyclidine (PCP) receptor, with dissociation constant (Kd) values ranging from 1.9 to 51.6 nM. Investigations into how this compound interacts with neurotransmitter receptors are considered crucial for understanding its biological roles. smolecule.com The compound's structural similarity to amino acids makes it a candidate for research in neuropharmacology. smolecule.com

Influence on Biochemical Pathways and Physiological Processes

The compound's potential to modulate metabolic pathways is a significant area of biochemical research. smolecule.com

This compound is utilized as a biochemical probe to study metabolic pathways that involve amino acids. smolecule.com Its structure suggests it could influence these pathways, although specific modulatory roles are still under investigation. Related compounds with similar structures are known to exhibit biological activities such as enzyme inhibition or receptor modulation, which in turn influences biochemical pathways. ontosight.ai For example, research into how it might create synergistic or inhibitory effects with other amino acids or neurotransmitters in metabolic pathways is a key area of study. smolecule.com

There is a functional coupling between N-methyl-D-aspartate (NMDA) receptor activation and nitric oxide (NO) production. nih.govresearchgate.net The NOS family of enzymes, which synthesize NO from L-arginine, are subject to inhibition by methylated arginines like N-monomethyl arginine (NMMA). rsc.org The transport of these inhibitors and the substrate L-arginine into cells is critical for NOS regulation. jci.org

Inferential evidence from a related N-methylated amino acid, α-(methylamino)isobutyric acid, shows that it does not significantly compete for transport via the amino acid transport system B(0,+). jci.org This transporter is responsible for the uptake of both zwitterionic and cationic amino acids, including NOS inhibitors like N(G)-nitro-L-arginine (L-NNA). jci.org The lack of interaction by the N-methylated compound suggests that the methyl group may hinder binding to this particular transport system, potentially affecting the availability of such compounds to intracellular targets like NOS. jci.org This highlights how N-methylation can be a key structural feature influencing a compound's ability to modulate the NOS pathway.

Strong inferential evidence for the metabolic pathway of this compound comes from its close, unmethylated analog, 5-aminopentanoic acid (also known as 5-aminovaleric acid). 5-aminopentanoic acid is a known metabolite of cadaverine (B124047). hmdb.canih.govebi.ac.uk This metabolic conversion is mediated by the enzyme diamine oxidase (DAO), which is involved in the metabolism and inactivation of histamine (B1213489) and other polyamines. nih.govwikipedia.org

The pathway proceeds as follows:

Diamine oxidase catalyzes the oxidative deamination of cadaverine. nih.govebi.ac.uk

This reaction forms the intermediate 1-piperideine (B1218934). hmdb.canih.govebi.ac.uk

1-piperideine is then further metabolized to 5-aminopentanoic acid. nih.govebi.ac.uk

This process has been identified in mouse liver supernatants and mouse brain homogenates have also been shown to convert 1-piperideine to 5-aminopentanoic acid. nih.govebi.ac.uk

Table 2: Metabolites in the Diamine Oxidase-Mediated Pathway of Cadaverine

| Precursor | Enzyme | Intermediate | Final Metabolite (Analog) | Source |

|---|---|---|---|---|

| Cadaverine | Diamine Oxidase (DAO) | 1-Piperideine | 5-Aminopentanoic acid | hmdb.canih.govebi.ac.uk |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-aminopentanoic acid (5-aminovaleric acid) |

| α-(Methylamino)isobutyric acid (MeAIB) |

| 5-[N-(1'-phenylcyclohexyl)amino]pentanoic acid |

| 2-amino-5-guanidinopentanoic acid |

| L-257 |

| N(G)-nitro-L-arginine (L-NNA) |

| N-monomethyl arginine (NMMA) |

| L-arginine |

| Cadaverine |

| 1-piperideine |

| Histamine |

| Glycine |

| N-methyl-D-aspartate (NMDA) |

Analogous Activity to Neurotransmitters (e.g., Weak GABA Agonism for 5-aminopentanoic acid)

5-Aminopentanoic acid, a closely related compound, is recognized as a methylene (B1212753) homologue of gamma-aminobutyric acid (GABA) and functions as a weak GABA agonist. ebi.ac.ukhmdb.canih.gov This suggests that it can mimic the effects of GABA, a primary inhibitory neurotransmitter in the central nervous system. The structural similarity allows it to bind to GABA receptors, although with less potency than GABA itself. Studies have shown that 5-aminopentanoic acid can be formed in the brain from its precursor, 1-piperideine, and that its concentration is influenced by the activity of GABA-metabolizing enzymes. ebi.ac.uknih.gov While direct evidence for this compound acting as a GABA agonist is less documented, its structural similarity to 5-aminopentanoic acid implies a potential for similar, albeit modulated, activity at GABA receptors. The presence of the methyl group on the amine could influence its binding affinity and efficacy at these receptors. smolecule.com

Structure-Activity Relationship (SAR) Studies of this compound Analogs

The biological activity of compounds related to this compound is significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies, which explore how modifications to a molecule's structure affect its biological function, provide valuable insights into designing more potent and selective derivatives. nih.govnih.gov

Correlating Structural Modifications with Biological Activity

Research on analogues of this compound has demonstrated that even minor structural changes can lead to substantial differences in biological effects. For instance, in a series of spiroglumide (B159829) amido acid derivatives, modifications to the pentanoic acid backbone led to compounds with significantly increased potency as CCKB/gastrin receptor antagonists. acs.org The introduction of different substituents can alter a compound's affinity for its target receptor, its selectivity over other receptors, and its pharmacokinetic properties. acs.orgresearchgate.net

The following table summarizes the impact of structural modifications on the biological activity of various pentanoic acid derivatives.

| Compound/Analog Class | Structural Modification | Resulting Change in Biological Activity | Reference |

| Spiroglumide Derivatives | Modification of the pentanoic acid backbone | Potent and selective antagonists of CCKB/gastrin receptors | acs.org |

| N-substituted Amino Acids | Variation of the N-substituent | Altered ability to facilitate oral drug absorption | acs.org |

| 1,4-Dihydropyridines | Modifications at the 2-, 5-, and 6-positions | Selective N-type calcium channel blockers with high aqueous solubility | researchgate.net |

| Imidazole-derived Acetic Acids | Optimization of methyl ester to an amide or 1,2,4-oxadiazole | Improved activity, solubility, and stability | nih.gov |

Investigation of Specific Functional Group Contributions

The methyl group attached to the nitrogen can have several effects. Electronically, it is an electron-donating group, which can influence the basicity of the amine. ashp.org This change in basicity can affect the strength of ionic interactions with biological targets. Sterically, the methyl group adds bulk, which can either enhance or hinder binding to a receptor, depending on the size and shape of the binding pocket. This can lead to increased selectivity for a particular receptor subtype. ashp.org

The contribution of functional groups is evident in studies of various analogues. For instance, in a series of insulin-degrading enzyme (IDE) inhibitors, the carboxylic acid, imidazole, and tertiary amine were found to be critical for activity. nih.gov In another example, the replacement of a carboxylate with an acylsulfonamide in an arginine analogue resulted in a 13-fold increase in inhibitory potential against DDAH-1, demonstrating the profound impact of functional group substitution. rsc.org

The table below outlines the contribution of specific functional groups to the biological activity of related compounds.

| Functional Group | Contribution to Biological Activity | Example Compound Class | Reference |

| Carboxylic Acid | Essential for binding to target receptors via ionic or hydrogen bonds. | Imidazole-derived acetic acid inhibitors of IDE | nih.govbiotechacademy.dk |

| Methyl Group | Influences basicity and provides steric bulk, affecting binding affinity and selectivity. | This compound | ashp.org |

| Acylsulfonamide | Can significantly enhance inhibitory potential compared to a carboxylate. | Arginine analogue DDAH-1 inhibitors | rsc.org |

| Pteridine Ring, Benzoyl Group | Complex structure with potential for diverse biological interactions. | CHEMBL52715 | ontosight.ai |

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopy is a cornerstone in the chemical analysis of 5-(Methylamino)pentanoic acid, providing detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of this compound by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to show distinct signals corresponding to the different hydrogen environments in the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the adjacent carboxylic acid and amine groups. Protons closer to these functional groups will appear further downfield. For instance, the ¹H NMR spectrum of the similar compound 5-aminopentanoic acid in D₂O shows peaks around 2.93 ppm (triplet, for the CH₂ group adjacent to the amino group), 2.20 ppm (triplet, for the CH₂ group adjacent to the carboxyl group), and 1.5-1.6 ppm (multiplets, for the central CH₂ groups). For this compound, an additional singlet for the N-methyl (N-CH₃) protons would be expected, typically in the range of 2.2-2.6 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Each chemically non-equivalent carbon atom gives a distinct signal. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield (typically >175 ppm). The carbons attached to the nitrogen (C5) and the carbonyl group (C1) will also be downfield compared to the other methylene (B1212753) carbons in the aliphatic chain.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -COOH | - | ~178-182 |

| C2-H₂ | ~2.2-2.4 (t) | ~33-36 |

| C3-H₂ | ~1.5-1.7 (m) | ~22-25 |

| C4-H₂ | ~1.5-1.7 (m) | ~28-31 |

| C5-H₂ | ~2.8-3.0 (t) | ~49-52 |

| N-CH₃ | ~2.4-2.6 (s) | ~33-36 |

| N-H | Variable | - |

Note: Predicted values are based on standard chemical shift ranges and data from analogous structures. Actual values may vary based on solvent and experimental conditions. (t = triplet, m = multiplet, s = singlet).

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as gaining structural information from its fragmentation patterns. For this compound (C₆H₁₃NO₂), the exact molecular weight is 131.17 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 131. However, molecular ions of amines and carboxylic acids can be unstable and may not always be prominent. chim.lulibretexts.org The fragmentation of this compound is expected to follow characteristic pathways for both amines and carboxylic acids.

Key fragmentation patterns include:

Alpha-cleavage: This is a dominant fragmentation pathway for amines. Cleavage of the C4-C5 bond would yield a stable iminium ion, [CH₂=NHCH₃]⁺, which would be observed at m/z = 44. This is often the base peak in the spectrum of N-methylated amines.

Loss from the Carboxyl Group: Fragmentation of the carboxylic acid moiety can lead to the loss of a hydroxyl radical ([M-17]⁺) or the entire carboxyl group ([M-45]⁺). libretexts.orgyoutube.com

McLafferty Rearrangement: Carboxylic acids can undergo this rearrangement, though it is more prominent in larger chains. youtube.com

| m/z | Predicted Fragment Ion | Origin of Fragment |

|---|---|---|

| 131 | [C₆H₁₃NO₂]⁺ | Molecular Ion (M⁺) |

| 114 | [M - OH]⁺ | Loss of hydroxyl radical |

| 86 | [M - COOH]⁺ | Loss of carboxyl group |

| 44 | [C₂H₆N]⁺ | Alpha-cleavage adjacent to Nitrogen |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for its carboxylic acid, secondary amine, and alkane functionalities.

The spectrum is expected to be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid, which arises from strong hydrogen bonding and typically spans from 2500 to 3300 cm⁻¹. maricopa.edupressbooks.pub The C=O stretch of the carboxylic acid will produce a strong, sharp peak around 1700-1730 cm⁻¹. pressbooks.pub The N-H stretch of the secondary amine gives a moderate absorption band in the 3300-3500 cm⁻¹ region, which may sometimes be obscured by the broad O-H band. maricopa.edu Finally, C-H stretching vibrations from the alkane backbone will appear just below 3000 cm⁻¹.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| 3300-3500 | N-H Stretch | Secondary Amine | Moderate |

| 2850-2960 | C-H Stretch | Alkyl Chain | Moderate-Strong |

| 2500-3300 | O-H Stretch | Carboxylic Acid | Strong, Very Broad |

| 1700-1730 | C=O Stretch | Carboxylic Acid | Strong |

| 1550-1650 | N-H Bend | Secondary Amine | Moderate |

Other Spectroscopic Methods (e.g., UV/Vis, Fluorescence, EPR for related compounds)

UV/Vis Spectroscopy: Ultraviolet-visible (UV/Vis) spectroscopy is generally used to analyze compounds containing chromophores, such as aromatic rings or conjugated double bond systems. nih.gov Since this compound lacks such a chromophore, it is not expected to show significant absorption in the standard UV/Vis range (200-800 nm). nih.gov Any weak absorption observed at very high concentrations below 250 nm would be attributable to n→σ* transitions of the non-bonding electrons on the oxygen and nitrogen atoms. nih.gov

Fluorescence Spectroscopy: Similar to UV/Vis absorption, intrinsic fluorescence typically requires the presence of a fluorophore, which is usually an aromatic or highly conjugated system. nih.gov Non-aromatic amino acids like this compound are not naturally fluorescent. acs.orgresearchgate.net Analysis by fluorescence would necessitate chemical modification, or derivatization, with a fluorescent tag.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (or ESR) spectroscopy is a technique specific to molecules containing unpaired electrons (i.e., free radicals). As this compound is a stable, closed-shell molecule, it is EPR-silent and cannot be characterized by this method.

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of amino acids. The analysis of underivatized amino acids like this compound can be challenging due to their high polarity and lack of a strong UV chromophore. nih.govnih.gov

A common approach is reversed-phase (RP) HPLC using a C18 column. acs.org Due to the compound's polar nature, the mobile phase typically consists of a high percentage of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) with a small amount of an organic modifier like acetonitrile (B52724) or methanol. acs.orgscielo.br The pH of the mobile phase is a critical parameter for achieving good separation, as it controls the ionization state of the amino and carboxylic acid groups.

For detection, UV detectors can be used at low wavelengths (e.g., 200-225 nm) where the carboxyl and amino groups show some absorbance. acs.org However, for higher sensitivity and specificity, derivatization with a UV-active or fluorescent agent (such as o-phthalaldehyde, OPA) prior to injection is often employed. scielo.br Alternatively, coupling the HPLC system to a mass spectrometer (LC-MS) provides a highly sensitive and selective detection method that does not require derivatization.

| Parameter | Typical Condition |

|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Aqueous buffer (e.g., 10-20 mM phosphate buffer) with Acetonitrile/Methanol gradient |

| pH | Adjusted to control ionization (e.g., pH 3-7) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV at 200-225 nm or Mass Spectrometry (LC-MS) |

| Temperature | Ambient or controlled (e.g., 25-30 °C) |

Gas Chromatography (GC)

Gas Chromatography (GC) is a robust technique for the analysis of volatile and thermally stable compounds. However, amino acids like this compound are non-volatile due to their zwitterionic nature. Therefore, their analysis by GC necessitates a derivatization step to convert them into volatile and thermally stable derivatives. researchgate.net This process typically involves the esterification of the carboxyl group and the acylation of the amino group.

Common derivatization approaches for amino acids suitable for GC analysis include silylation, which targets carboxylic acids, amino acids, and amines. mdpi.com Reagents such as N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) are effective for this purpose. mdpi.comresearchgate.net Another strategy is the formation of N-acetyl methyl esters, which provides baseline-resolved peaks for many amino acids on polar stationary phase columns. researchgate.net The choice of derivatization reagent and GC column, such as a DB-5 or HP-5, is critical for achieving optimal separation. researchgate.netresearchgate.net

For quantitative analysis, internal standards are crucial. Compounds like 2-methylpentanoic acid or benzoic acid can be used as internal standards for the GC analysis of metabolic end products, ensuring accuracy and reproducibility. nih.gov The derivatized samples are then injected into the GC system, where they are separated based on their boiling points and interaction with the stationary phase before being detected, commonly by a flame-ionization detector (FID) or a mass spectrometer (MS). researchgate.net

Table 1: Example GC Parameters for Amino Acid Derivative Analysis

| Parameter | Condition | Source |

| Column | DB-5 (30 m x 0.32 mm) or similar | researchgate.net |

| Derivatization Reagent | N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) | mdpi.com |

| Injection Mode | Splitless | mdpi.com |

| Carrier Gas | Helium | mdpi.com |

| Oven Program | Initial temp 70-90°C, ramp 6-10°C/min to 260-310°C | mdpi.commdpi.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | researchgate.net |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) offers a powerful alternative for the analysis of amino acids, separating molecules based on their charge-to-size ratio in an electric field. nih.gov This technique is well-suited for charged molecules like this compound and can often be performed without derivatization, simplifying sample preparation. mdpi.com

In methods like Capillary Zone Electrophoresis (CZE), analytes are separated in a capillary filled with a background electrolyte. The speed and efficiency of CE make it suitable for rapid screening and analysis of complex biological samples. nih.govmdpi.com While direct detection is possible, sensitivity can be a limitation. To overcome this, derivatization techniques can be employed to tag the amino acid with a moiety that is readily detectable by UV-Vis or fluorescence detectors. nih.gov These derivatization reactions can be performed pre-, post-, or even on-column. nih.gov

Recent advances in CE, including new capillary coatings and online preconcentration techniques, have significantly improved separation performance and sensitivity, allowing for the analysis of analytes at very low concentrations. nih.gov

Advanced Chromatographic Modes (e.g., UPLC, HILIC, GCxGC)

Modern chromatography offers several advanced modes that enhance separation efficiency, speed, and resolution, all of which are applicable to the analysis of this compound.

Ultra-Performance Liquid Chromatography (UPLC): UPLC systems use columns with smaller particle sizes (<2 µm) and operate at higher pressures than traditional HPLC. This results in significantly faster analysis times, improved resolution, and greater sensitivity. UPLC is frequently coupled with tandem mass spectrometry (MS/MS) for the highly sensitive and selective quantification of carboxylic acids and amino acids in complex matrices. nih.govresearchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase liquid chromatography that is ideal for the separation of highly polar compounds like amino acids. It uses a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent. This technique provides excellent retention and separation for compounds that are poorly retained in reversed-phase chromatography.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): GCxGC provides a substantial increase in peak capacity and resolving power compared to conventional one-dimensional GC. It is particularly useful for analyzing extremely complex samples. In this technique, the effluent from a primary GC column is subjected to a second, independent separation on a different column. For amino acid analysis, this would involve the separation of their volatile derivatives, offering unparalleled resolution from complex matrix components.

Quantitative Analysis and Detection Methodologies

Derivatization for Enhanced Detection (e.g., Chemical Isotope Labeling)

Derivatization is a key strategy to improve the analytical performance for compounds like this compound, particularly for detection by mass spectrometry. researchgate.net The primary goals are to increase ionization efficiency, improve chromatographic behavior, and enable sensitive detection. nih.govupf.edu

For LC-MS/MS analysis, derivatizing the carboxylic acid group can significantly boost the signal in positive-ion electrospray ionization (ESI) mode. Reagents such as 2-picolylamine (PA) react rapidly with carboxylic acids to form derivatives that are highly responsive in ESI-MS. nih.govresearchgate.net This approach has been shown to increase detection responses by 9 to 158-fold, pushing limits of detection into the low femtomole range. nih.govresearchgate.net The resulting derivatives also produce characteristic product ions during MS/MS, which is ideal for selective and sensitive quantification using selected reaction monitoring (SRM). nih.gov

Table 2: Derivatization Reagents for Enhanced LC-MS/MS Detection of Carboxylic Acids

| Reagent | Purpose | Detection Improvement | Source |

| 2-Picolylamine (PA) | Increases ESI+ response | 9-158 fold increase in signal; LOD in low femtomole range | nih.govresearchgate.net |

| 2-Hydrazinopyridine (HP) | Increases ESI+ response | Forms highly responsive derivatives for MS/MS detection | nih.govresearchgate.net |

| o-Benzylhydroxylamine (oBHA) | Improves sensitivity and stability | Provides better chromatographic behavior and robustness than 2-PA | upf.edu |

Chemical isotope labeling is another powerful derivatization strategy used for precise quantification. This involves using an isotopically labeled derivatizing agent to create a "heavy" version of the analyte derivative, which can be used as an ideal internal standard, co-eluting with the "light" derivative from the endogenous analyte and correcting for matrix effects and ionization suppression.

Method Development for Trace Analysis

Detecting and quantifying trace levels of this compound in complex biological or environmental samples presents significant analytical challenges. researchgate.net Method development for trace analysis focuses on maximizing sensitivity and selectivity while minimizing interferences from the sample matrix. nist.gov

A critical step is sample preparation, which may involve pre-concentration techniques to increase the analyte concentration before analysis. The combination of chemical derivatization with highly sensitive analytical instrumentation is a cornerstone of modern trace analysis. nih.govresearchgate.net For instance, derivatizing this compound with 2-picolylamine (PA) followed by analysis with LC-ESI-MS/MS allows for the detection of trace amounts in small sample volumes with minimal pretreatment. nih.govresearchgate.net

The development of such methods requires careful optimization of derivatization conditions, chromatographic separation, and mass spectrometer parameters to achieve the lowest possible limits of detection (LOD) and quantification (LOQ). nih.govupf.edu The history of trace analysis shows a continuous evolution towards more sensitive instrumentation, from early colorimetric methods to modern mass spectrometry, which can achieve detection in the attomolar range. ucdavis.edu

Enantiomeric Excess Determination

When a molecule is chiral, determining the enantiomeric excess (ee), or the ratio of its enantiomers, is often critical. This is commonly achieved using chiral separation techniques or spectroscopic methods. nih.gov

Chiral Chromatography: The most common methods for determining ee are high-performance liquid chromatography (HPLC) and gas chromatography (GC) using a chiral stationary phase (CSP). nih.gov The CSP interacts differently with each enantiomer, causing them to separate and elute at different times, allowing for their individual quantification.

Mass Spectrometry: Mass spectrometry can also be used to determine ee. One approach involves forming diastereomeric complexes in the gas phase between the analyte and a chiral selector, such as β-cyclodextrin. ucdavis.edu The rates of subsequent ion-molecule reactions can differ for each diastereomeric complex, allowing for the quantification of the original enantiomers based on a calibration curve. ucdavis.edu

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. By forming a complex between the chiral analyte and an achiral but chromophoric host, an induced CD signal can be generated. nih.govnih.gov The sign and magnitude of this signal can be correlated with the absolute configuration and the enantiomeric excess of the analyte, with average errors as low as ±3.0%. nih.gov

These methods, developed for chiral carboxylic acids and amino acids, are directly applicable to determining the enantiomeric purity of chiral analogues of this compound. nih.govrsc.org

Computational Chemistry and Theoretical Modeling

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This method is widely used in drug discovery to predict how a small molecule, such as a drug candidate, binds to a protein target. The binding affinity, often expressed as a binding energy or an inhibition constant (Ki), quantifies the strength of this interaction.

While specific molecular docking studies for 5-(methylamino)pentanoic acid are not readily found, research on related pentanoic acid derivatives highlights the utility of this approach. For instance, studies on phenyl/naphthylacetyl pentanoic acid derivatives have used molecular docking to investigate their anticancer properties by predicting their binding to targets like matrix metalloproteinase-2 (MMP-2) and histone deacetylase 8 (HDAC8). tandfonline.comnih.gov Similarly, molecular modeling studies have been conducted on N,N-disubstituted omega-aminoalkanoic acid amides to understand their antagonist activity at the neuropeptide Y Y1 receptor. nih.gov

A hypothetical molecular docking study of this compound against a relevant biological target, such as an amino acid transporter or receptor, would involve preparing the 3D structures of both the compound and the protein. The docking software would then explore various binding poses and score them based on a scoring function that estimates the binding affinity. The results could provide insights into the potential mechanism of action of the compound.

Table 1: Illustrative Molecular Docking Results for Pentanoic Acid Derivatives Against a Hypothetical Target

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Phenylacetyl pentanoic acid | -7.5 | TYR123, LYS89, ASP92 |

| Naphthylacetyl pentanoic acid | -8.2 | TRP15, ARG45, GLU110 |

| This compound (Hypothetical) | -6.8 | ASP12, SER40, ASN95 |

Note: The data in this table is for illustrative purposes and is not based on actual experimental or computational results for this compound.

Density Functional Theory (DFT) Calculations for Structural Optimization

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT is a popular method for calculating the optimized geometry, electronic properties, and vibrational frequencies of molecules. The structural optimization process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule.

Although specific DFT studies on this compound are not available, DFT calculations are routinely applied to amino acids and their derivatives. These calculations can provide valuable information about the molecule's conformational preferences, bond lengths, bond angles, and charge distribution. For example, DFT could be used to determine the most stable conformation of the pentanoic acid chain and the orientation of the methylamino group in this compound. This information is crucial for understanding its chemical reactivity and how it might interact with biological molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are built by finding a statistical relationship between calculated molecular descriptors (e.g., physicochemical properties, electronic properties, and 3D features) and the experimentally determined activity of a series of compounds.

No specific QSAR models for this compound were found in the literature. However, QSAR studies have been performed on various classes of amino acid derivatives and other small molecules to predict their biological activities. tandfonline.com To develop a QSAR model for a series of compounds related to this compound, one would need a dataset of molecules with known biological activities (e.g., enzyme inhibition or receptor binding). Molecular descriptors would then be calculated for each compound, and statistical methods like multiple linear regression or machine learning algorithms would be used to build the QSAR model. A validated QSAR model could then be used to predict the activity of new, untested compounds.

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations provide detailed information about the dynamic behavior of a system, including conformational changes and the stability of interactions between a ligand and its target protein.

While no MD simulation studies specifically focusing on this compound have been reported, this technique is widely used to study the interactions of small molecules with biological targets. For instance, MD simulations have been used to investigate the binding of various ligands to their receptors, providing insights into the stability of the binding pose predicted by molecular docking and revealing the role of water molecules in the binding site. alliedacademies.org An MD simulation of this compound bound to a hypothetical protein target could reveal the key interactions that stabilize the complex and provide a more dynamic picture of the binding event than static docking poses.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Routes

While standard methods for synthesizing 5-(methylamino)pentanoic acid exist, future research will likely focus on developing more efficient, stereoselective, and scalable synthetic routes. Current synthesis often involves the reaction of 1-methylpiperidin-2-one (B1584548) with a strong acid at high temperatures or through methods like direct alkylation and reductive amination.

Future explorations could concentrate on enantioselective synthesis to produce specific stereoisomers, which is critical for pharmacological applications. Techniques such as the use of chiral auxiliaries, like pseudoephenamine or oxazolidinones, have shown promise in controlling stereochemistry during the synthesis of related amino acids. smolecule.comabzena.comresearchgate.net For instance, oxazolidinone-based methods can establish a chiral center with high enantiomeric excess. abzena.comresearchgate.net The development of catalytic asymmetric methods would represent a significant advance, potentially lowering production costs and improving yields.

Further research into novel synthetic strategies is warranted. The table below compares potential advanced synthetic methodologies that could be adapted for this compound.

| Synthetic Strategy | Potential Advantage | Research Focus |

| Catalytic Asymmetric Synthesis | High efficiency, reduced waste, high enantioselectivity. | Development of novel chiral catalysts and reaction conditions specific to the pentanoic acid backbone. |

| Flow Chemistry | Improved safety, scalability, and reaction control. | Optimization of reaction parameters in a continuous flow system for large-scale production. researchgate.net |

| Enzymatic Synthesis | High specificity, mild reaction conditions, environmentally friendly. | Screening for or engineering enzymes (e.g., transaminases, methyltransferases) capable of producing the target compound. |

| Chemo-Enzymatic Routes | Combines the flexibility of chemical synthesis with the selectivity of enzymes. | Utilizing chemical methods to create a precursor that is then selectively modified by an enzyme to yield the final product. |

Deeper Elucidation of Biosynthetic Pathways and Regulatory Mechanisms

The natural origin of this compound is not well-documented, and its biosynthetic pathway remains a significant area for investigation. Research into the biosynthesis of structurally related compounds, such as other methylated amino acids, can provide a roadmap for future studies. For example, the biosynthesis of N-monomethyl arginine involves protein arginine methyltransferases (PRMTs), which catalyze the transfer of a methyl group to an arginine residue. rsc.org

Future research should aim to identify the specific enzymes and genetic pathways responsible for the production of this compound in any organisms that may produce it. This could involve:

Genome Mining: Searching bacterial and fungal genomes for putative methyltransferase and amino acid modifying enzymes. researchgate.net

Metabolomic Studies: Analyzing cell extracts to identify potential precursors and intermediates in the biosynthetic pathway.

Enzyme Characterization: Isolating and characterizing the specific enzymes (e.g., methyltransferases, aminotransferases) involved in its formation.

Understanding the regulatory mechanisms that control this pathway is equally important. This includes studying how the expression of biosynthetic genes is controlled in response to environmental or cellular signals.

Advanced Mechanistic Studies at the Molecular Level

While it is believed that this compound interacts with enzymes and receptors involved in metabolic regulation, its precise molecular targets are largely unknown. Advanced mechanistic studies are required to determine how it exerts its biological effects. Drawing parallels from related compounds, future research could investigate its potential as an inhibitor of specific enzymes or transporters.

For example, studies on similar 2-(methylamino)alkanoic acids have explored their capacity to inhibit the large neutral amino acid transporter (LAT-1), which is responsible for transporting amino acids like phenylalanine across the blood-brain barrier. nih.gov Similarly, detailed mechanistic work on other complex amino acids has revealed specific interactions within the active sites of enzymes like neuronal nitric oxide synthase (nNOS), where inactivation can occur through processes such as oxidative demethylation. nih.gov

Key future research activities should include:

Target Identification: Using techniques like affinity chromatography and proteomics to identify binding partners and molecular targets.

Structural Biology: Employing X-ray crystallography or cryo-electron microscopy to solve the structure of the compound bound to its target, revealing the precise molecular interactions. nih.gov

Computational Modeling: Using molecular docking and molecular dynamics simulations to predict binding modes and guide the design of more potent derivatives. rsc.orgnih.gov

Kinetic and Pharmacological Assays: Performing detailed enzyme kinetics and receptor binding assays to quantify the compound's effect on its identified targets. rsc.org

Development of Highly Sensitive and Selective Analytical Methods